REACTION_CXSMILES
|
[Cl-].[CH2:2]([N+:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)[CH2:3][CH2:4][CH3:5].[F:12][P-:13]([F:18])([F:17])([F:16])([F:15])[F:14].[K+]>>[F:12][P-:13]([F:18])([F:17])([F:16])([F:15])[F:14].[CH2:2]([N+:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)[CH2:3][CH2:4][CH3:5] |f:0.1,2.3,4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].C(CCC)[N+]1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
F[P-](F)(F)(F)(F)F.[K+]
|
Type
|
CUSTOM
|
Details
|
stirred for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After settlement, a product was separated from the reactant solution
|
Type
|
CUSTOM
|
Details
|
After liquid separation
|
Type
|
WASH
|
Details
|
the product was washed with water until no chlorine ion
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
F[P-](F)(F)(F)(F)F.C(CCC)[N+]1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |